molecular formula C12H14BFN2O4 B6358239 (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid CAS No. 1313712-90-1

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B6358239
CAS No.: 1313712-90-1
M. Wt: 280.06 g/mol
InChI Key: VROCFBAGKYSGGQ-UHFFFAOYSA-N
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Description

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a fluorophenyl group, an acrylamidoethyl group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting with the preparation of the fluorophenyl boronic acid. The acrylamidoethyl group is then introduced through a series of reactions, including amidation and esterification processes. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: can undergo various chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The acrylamidoethyl group can be reduced to form amine derivatives.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.

  • Substitution: : Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Amine Derivatives: : Resulting from the reduction of the acrylamidoethyl group.

  • Substituted Fluorophenyl Compounds: : Produced through nucleophilic substitution reactions.

Scientific Research Applications

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: : The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.

  • Industry: : The compound is used in the production of advanced materials and coatings.

Comparison with Similar Compounds

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is unique due to its combination of functional groups. Similar compounds include:

  • 3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid: : Similar structure but without the fluorine atom.

  • 4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid: : Lacks the fluorine atom and the fluorophenyl group.

  • 3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid: : Another name for the same compound, highlighting the acrylamidoethyl group.

Properties

IUPAC Name

[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROCFBAGKYSGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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